molecular formula C27H24ClN3O B4721207 [2-(2-CHLOROPHENYL)-8-METHYL-4-QUINOLYL](4-PHENYLPIPERAZINO)METHANONE

[2-(2-CHLOROPHENYL)-8-METHYL-4-QUINOLYL](4-PHENYLPIPERAZINO)METHANONE

Cat. No.: B4721207
M. Wt: 441.9 g/mol
InChI Key: ZPJZHALLJNSPGR-UHFFFAOYSA-N
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Description

2-(2-CHLOROPHENYL)-8-METHYL-4-QUINOLYLMETHANONE: is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chlorophenyl group and a phenylpiperazino moiety. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Properties

IUPAC Name

[2-(2-chlorophenyl)-8-methylquinolin-4-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN3O/c1-19-8-7-12-21-23(18-25(29-26(19)21)22-11-5-6-13-24(22)28)27(32)31-16-14-30(15-17-31)20-9-3-2-4-10-20/h2-13,18H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJZHALLJNSPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-CHLOROPHENYL)-8-METHYL-4-QUINOLYLMETHANONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Substitution with Chlorophenyl Group: The quinoline derivative is then subjected to a Friedel-Crafts acylation reaction with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of the Phenylpiperazino Moiety: The final step involves the nucleophilic substitution reaction of the intermediate with 4-phenylpiperazine under reflux conditions in a suitable solvent like tetrahydrofuran (THF).

Chemical Reactions Analysis

2-(2-CHLOROPHENYL)-8-METHYL-4-QUINOLYLMETHANONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an inhibitor of various enzymes and receptors.

    Medicine: It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(2-CHLOROPHENYL)-8-METHYL-4-QUINOLYLMETHANONE involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, inhibiting their activity. For example, it may act as an antagonist at histamine receptors, thereby reducing allergic responses. The compound’s quinoline core is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

2-(2-CHLOROPHENYL)-8-METHYL-4-QUINOLYLMETHANONE: can be compared with other quinoline derivatives such as:

    Chloroquine: Used as an antimalarial drug, it shares the quinoline core but differs in its side chains.

    Quinacrine: Another antimalarial with a similar core structure but different substituents.

    Clocinizine: An antihistamine with a similar piperazine moiety but different aromatic substitutions.

The uniqueness of 2-(2-CHLOROPHENYL)-8-METHYL-4-QUINOLYLMETHANONE lies in its specific combination of substituents, which confer distinct biological activities and chemical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(2-CHLOROPHENYL)-8-METHYL-4-QUINOLYL](4-PHENYLPIPERAZINO)METHANONE
Reactant of Route 2
Reactant of Route 2
[2-(2-CHLOROPHENYL)-8-METHYL-4-QUINOLYL](4-PHENYLPIPERAZINO)METHANONE

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